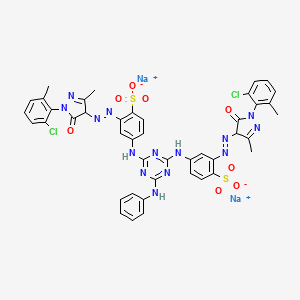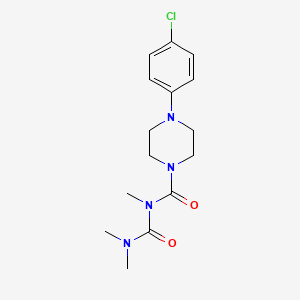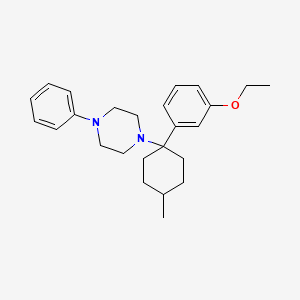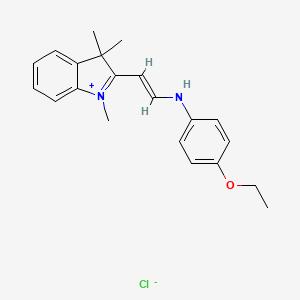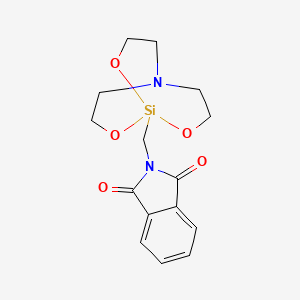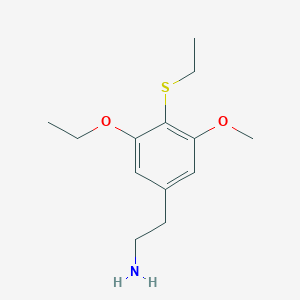![molecular formula C26H25ClN2O4 B12778145 N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide CAS No. 926035-34-9](/img/structure/B12778145.png)
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This step typically involves the cyclization of a suitable precursor, such as a substituted phenylamine, under acidic or basic conditions.
Introduction of Functional Groups: The chloro and dihydroxy groups are introduced through selective halogenation and hydroxylation reactions, respectively.
Coupling Reactions: The final step involves coupling the benzazepine core with the appropriate benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones under mild conditions using reagents like PCC or DMP.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate)
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
科学研究应用
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzazepine core.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. The chloro and dihydroxy groups may enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- This compound
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
926035-34-9 |
|---|---|
分子式 |
C26H25ClN2O4 |
分子量 |
464.9 g/mol |
IUPAC 名称 |
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32)/t23-,24-/m1/s1 |
InChI 键 |
VAVCSBDSVJMVNG-DNQXCXABSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CC[C@H]([C@@H](C4=C3C=CC(=C4)Cl)O)O)C |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


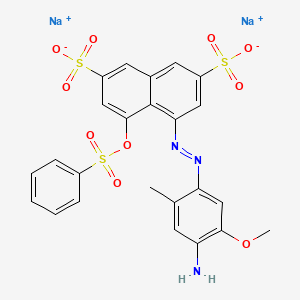
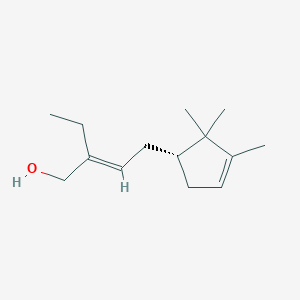
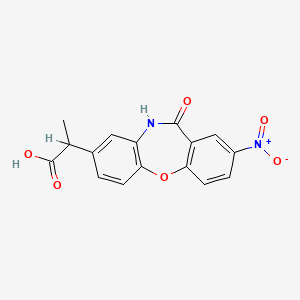
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

